molecular formula C4H5N5O3 B3046853 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- CAS No. 131394-19-9

2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)-

Cat. No. B3046853
CAS RN: 131394-19-9
M. Wt: 171.11 g/mol
InChI Key: RNOFFEQSFLGZHK-UHFFFAOYSA-N
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Description

“2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)-” is a chemical compound with the molecular formula C4H5N5O3 and a molecular weight of 171.1142 . It is also known as 1-(5-nitro-2{H}-tetrazol-2-yl)acetone or 1-(5-Nitro-2H-tetrazol-2-yl)propan-2-one .


Synthesis Analysis

The synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives, which are similar to the compound , has been reported . These compounds were prepared from readily available 5-aminotetrazole . All new energetic compounds were fully characterized by IR and NMR spectra and elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as IR and NMR spectroscopy, and elemental analysis . Single-crystal X-ray diffraction analysis can also be used for further structural determination .


Chemical Reactions Analysis

Theoretical calculations using the Gaussian 09 program package demonstrate that compounds similar to “2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)-” have high positive heats of formation . This suggests that these compounds may have prominent detonation performance .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)-” can be analyzed using various techniques. For instance, NMR spectroscopy, IR spectroscopy, and elemental analysis can be used to characterize the compound .

properties

IUPAC Name

1-(5-nitrotetrazol-2-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5O3/c1-3(10)2-8-6-4(5-7-8)9(11)12/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOFFEQSFLGZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1N=C(N=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361521
Record name 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131394-19-9
Record name 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)-
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